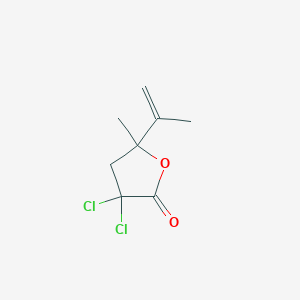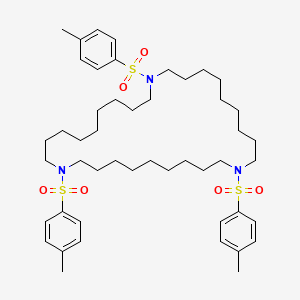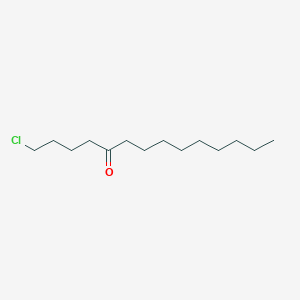
2-Ethenylcyclohepta-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethenylcyclohepta-1,4-diene is an organic compound characterized by its unique structure, which includes a seven-membered ring with two conjugated double bonds and an ethenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylcyclohepta-1,4-diene can be achieved through several methods. One common approach involves the alkenylation of cycloheptadiene derivatives. For instance, a palladium-catalyzed alkenylation reaction of vinylene carbonate with vinyl triflates can be employed to produce the desired diene . This method is advantageous due to its tolerance of various functional groups and substitution types.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium catalysts in continuous flow reactors allows for efficient and scalable production, ensuring high yields and purity of the compound.
化学反応の分析
Types of Reactions: 2-Ethenylcyclohepta-1,4-diene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are possible, particularly at the ethenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Ethenylcyclohepta-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Diels-Alder reactions.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its reactive diene structure.
作用機序
The mechanism of action of 2-Ethenylcyclohepta-1,4-diene in chemical reactions involves the formation of resonance-stabilized intermediates. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation, which can undergo further reactions to yield various products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
1,3-Butadiene: A simpler diene with two conjugated double bonds.
Cyclohexa-1,4-diene: A six-membered ring with two conjugated double bonds.
1,4-Pentadiene: A linear diene with two double bonds separated by a single carbon atom.
Comparison: 2-Ethenylcyclohepta-1,4-diene is unique due to its seven-membered ring structure, which imparts different reactivity and stability compared to smaller or linear dienes. The presence of the ethenyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
89454-83-1 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
2-ethenylcyclohepta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-2-9-7-5-3-4-6-8-9/h2-3,5,8H,1,4,6-7H2 |
InChIキー |
PCAPENBLXZLHCR-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CCCC=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)


![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)




![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)

![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
